BenchChemオンラインストアへようこそ!

oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid

Prodrug design Physicochemical profiling Gabapentinoid

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid (CAS 1955485-27-4) is a chiral ester prodrug of pregabalin supplied as its trifluoroacetate salt. The compound comprises the (3S)-pregabalin pharmacophore esterified with tetrahydrofuran-3-ol (oxolan-3-ol) at the carboxyl terminus, with trifluoroacetic acid as the counterion.

Molecular Formula C14H24F3NO5
Molecular Weight 343.343
CAS No. 1955485-27-4
Cat. No. B2374272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid
CAS1955485-27-4
Molecular FormulaC14H24F3NO5
Molecular Weight343.343
Structural Identifiers
SMILESCC(C)CC(CC(=O)OC1CCOC1)CN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C12H23NO3.C2HF3O2/c1-9(2)5-10(7-13)6-12(14)16-11-3-4-15-8-11;3-2(4,5)1(6)7/h9-11H,3-8,13H2,1-2H3;(H,6,7)/t10-,11?;/m0./s1
InChIKeyZLBSAHFFVKGAOM-JMFXEUCVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate TFA Salt (CAS 1955485-27-4): Structural Identity and Procurement-Relevant Classification


Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid (CAS 1955485-27-4) is a chiral ester prodrug of pregabalin supplied as its trifluoroacetate salt [1]. The compound comprises the (3S)-pregabalin pharmacophore esterified with tetrahydrofuran-3-ol (oxolan-3-ol) at the carboxyl terminus, with trifluoroacetic acid as the counterion [1]. It belongs to the class of GABA analog ester prodrugs, a category that includes clinically validated precedents such as gabapentin enacarbil, and serves as a research tool for investigating structure–property relationships in gabapentinoid delivery [2]. The free base form (CAS 1372885-41-0, MW 229.32) and the TFA salt (MW 343.34) are both catalogued as building blocks by major screening-compound suppliers, with typical purities of 95% or higher .

Why Pregabalin, Simple Alkyl Esters, or Other Gabapentinoid Prodrugs Cannot Substitute for Oxolan-3-yl Pregabalin TFA Salt (CAS 1955485-27-4)


Pregabalin prodrugs are not functionally interchangeable: the identity of the ester promoiety governs hydrolysis rate, tissue-specific activation, and physicochemical properties critical to experimental design [1]. Pregabalin itself (MW 159.23, LogD₇.₄ = −1.35, TPSA 63.3 Ų) is a zwitterionic, renally cleared drug with ≥90% oral bioavailability and a 6.3 h half-life [2][3]. Simple alkyl esters such as the methyl ester (MW 173.25) are primarily analytical reference standards or synthetic intermediates with minimal independent pharmacological characterization [4]. The oxolan-3-yl (tetrahydrofuran-3-yl) ester introduces a cyclic ether promoiety that increases molecular weight to 229.32 (free base) and topological polar surface area to 98.9 Ų, alters hydrogen-bonding capacity (9 HBA vs. 3 for pregabalin), and adds a rotatable bond [5]. These differences predictably affect logP, passive permeability, esterase susceptibility, and formulation behavior relative to both the parent acid and linear-alkyl ester analogs. The TFA salt form further distinguishes this compound by enhancing solubility in organic solvents and simplifying handling during synthesis or screening workflows compared to hydrochloride or free-base forms . In gabapentinoid prodrug design, even modest structural changes in the promoiety have produced large differences in clinical performance—gabapentin enacarbil increased gabapentin oral bioavailability from 25% to 84% [6]—underscoring that ester promoiety selection cannot be reduced to a generic substitution decision.

Quantitative Differentiation Evidence: Oxolan-3-yl Pregabalin TFA Salt (CAS 1955485-27-4) vs. Key Comparators


Physicochemical Divergence from Pregabalin Free Acid: TPSA, HBA Count, and Molecular Weight

The target compound carries a 56% higher topological polar surface area (TPSA) than pregabalin free acid. Pregabalin has a TPSA of 63.3 Ų, 3 hydrogen bond acceptors, and a molecular weight of 159.23 g/mol [1]. The oxolan-3-yl ester free base has a TPSA of 98.9 Ų, 9 hydrogen bond acceptors (when considered as the TFA salt), and a free-base MW of 229.32 (TFA salt MW 343.34) [2]. The ΔTPSA of +35.6 Ų and the tripling of HBA count predict substantially different passive transcellular permeability behavior. By comparison, published oral drug space analyses indicate that TPSA values above 90 Ų are associated with reduced likelihood of passive transcellular absorption unless active transport mechanisms are engaged [3].

Prodrug design Physicochemical profiling Gabapentinoid TPSA Permeability prediction

Ester Promoiety Structural Differentiation: Cyclic Ether (Oxolan-3-yl) vs. Linear Alkyl Ester (Methyl Ester)

The oxolan-3-yl promoiety is a secondary cyclic ether ester, whereas pregabalin methyl ester bears a primary linear alkyl ester . Secondary esters typically exhibit slower rates of esterase-mediated hydrolysis compared to primary esters due to steric hindrance at the ester carbonyl [1]. Within the gabapentinoid prodrug class, the choice of promoiety has been shown to dictate pharmacokinetic performance: gabapentin enacarbil (a double-prodrug with a complex acyloxyalkyl promoiety) achieved 84.2% oral bioavailability vs. 25.4% for gabapentin [2]. While no head-to-head hydrolysis half-life data for oxolan-3-yl vs. methyl ester of pregabalin have been published, the structural class distinction—secondary cyclic ester vs. primary linear ester—supports the inference of differential enzymatic lability [1].

Ester prodrug Promoiety comparison Hydrolysis rate Metabolic stability Gabapentinoid

Salt-Form Advantage: TFA Salt vs. Free Base for Organic Solvent Solubility and Handling

The target compound is supplied as the trifluoroacetic acid (TFA) salt, whereas closely related analogs such as (oxolan-3-yl)methyl (3S)-3-(aminomethyl)-5-methylhexanoate are supplied as the hydrochloride salt [1]. TFA salts of amine-containing compounds generally exhibit superior solubility in organic solvents (e.g., DMSO, DMF, dichloromethane) compared to hydrochloride salts, which is advantageous for high-throughput screening workflows and solution-phase organic synthesis [2]. The TFA salt of this compound is documented as soluble in organic solvents, with supplier specifications noting long-term storage in cool, dry conditions and established shipping protocols for research use . The free base (CAS 1372885-41-0) is also available but lacks the organic-solvent solubility benefits conferred by the TFA counterion .

Salt selection Solubility enhancement TFA salt Organic synthesis Screening compound handling

Stereochemical Integrity: (3S)-Configuration Preservation vs. Racemic or (3R) Analogs

The (3S) absolute configuration of the pregabalin backbone is essential for high-affinity binding to the α2δ subunit of voltage-gated calcium channels. The (3R)-enantiomer of pregabalin exhibits markedly weaker pharmacological activity; structure-activity relationship studies have demonstrated that (S)-pregabalin binds to the α2δ protein with substantially higher affinity than the (R)-enantiomer or racemate [1]. The target compound's InChI stereochemical descriptor (/t10-,11?;/m0./s1) confirms that the (3S) configuration is maintained at the pregabalin carbon skeleton, though the tetrahydrofuran-3-yl carbon stereochemistry is unspecified [2]. This contrasts with racemic or (3R)-configured pregabalin ester intermediates sometimes encountered in synthetic chemistry workflows. The stereochemical retention is critical for any experiment where prodrug activation is intended to release pharmacologically active (S)-pregabalin [1].

Chiral purity Enantiomer Stereochemistry Pregabalin α2δ binding

Lipophilicity Shift Relative to Pregabalin: Impact on Passive Diffusion and CNS Penetration Prediction

Esterification of pregabalin's carboxylic acid with oxolan-3-ol eliminates the zwitterionic character of the parent drug and is predicted to increase logD₇.₄ by at least 2–3 log units relative to pregabalin. Pregabalin has an experimentally determined logD₇.₄ of −1.35 (octanol/0.05 M phosphate buffer) and a logP of 1.3 [1]. While no experimentally measured logP or logD value has been published for the oxolan-3-yl ester, the Boc-protected pregabalin methyl ester (a structurally related masked amine ester) has a computed logP of 2.94 , consistent with the expected lipophilicity increase upon carboxyl masking. For gabapentinoid prodrug design, increasing lipophilicity has been a validated strategy to enhance passive permeability and enable transporter-independent absorption, as demonstrated by gabapentin enacarbil [2].

LogP Lipophilicity CNS penetration Blood-brain barrier Prodrug design

Commercial Availability and Purity Benchmarking vs. Closest Structural Analog

The target compound (CAS 1955485-27-4) is commercially available through multiple established suppliers with documented minimum purity of 95% . The (oxolan-3-yl)methyl homolog—the closest structural analog with a methylene spacer between the oxolane ring and the ester oxygen—is listed by Chem-Space as the hydrochloride salt (MW 280 Da) but lacks the breadth of multi-vendor availability and documented purity specifications found for the target compound [1]. The Fujifilm Wako/Enamine listing provides the EN300-295410 catalog identifier and offers quantities from 100 mg to 10 g, indicating established supply chain maturity . By contrast, other pregabalin oxolane-containing esters (e.g., oxolan-3-yl (3S)-5-methyl-3-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)hexanoate, CAS 2763899-08-5) are listed by only single specialty vendors without documented purity [2].

Vendor comparison Purity specification Procurement Building block Catalog availability

Procurement-Driven Application Scenarios for Oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate TFA Salt (CAS 1955485-27-4)


Gabapentinoid Prodrug Structure-Activity Relationship (SAR) Studies Requiring a Cyclic Ether Ester Comparator

In SAR programs exploring how ester promoiety structure modulates pregabalin pharmacokinetics, the oxolan-3-yl ester serves as a cyclic-ether comparator against linear alkyl esters (methyl, ethyl, isopropyl) and the parent acid. Its differentiated TPSA (98.9 Ų), increased rotatable bond count (7), and altered hydrogen-bonding capacity (9 HBA) provide a distinct point in physicochemical space for probing permeability-hydrolysis trade-offs [1]. The compound's multi-vendor commercial availability at ≥95% purity enables reproducible sourcing across collaborating laboratories, a practical consideration that less available analogs cannot satisfy.

In Vitro Esterase Stability Screening Using a Sterically Hindered Secondary Ester Substrate

The secondary cyclic ether ester linkage provides a sterically hindered substrate for in vitro esterase stability assays (plasma, liver microsomes, S9 fractions). Researchers can benchmark hydrolysis rates against the rapidly cleaved pregabalin methyl ester (primary ester) to quantify the impact of steric hindrance on metabolic activation half-life. The TFA salt's organic solvent solubility facilitates preparation of concentrated DMSO stock solutions (typically 10–100 mM) for reproducible spiking into biological matrices, a handling advantage over hydrochloride salt forms that may exhibit lower DMSO solubility [2].

Transporter-Independent Uptake Studies Leveraging Increased Lipophilicity of the Ester Prodrug

Pregabalin relies on the large neutral amino acid (LNAA) transporter for intestinal absorption, but its zwitterionic character (logD₇.₄ = −1.35) limits passive permeability [3]. The oxolan-3-yl ester, predicted to shift logD into positive territory (estimated +2 to +3 log units) by masking the carboxylate, provides a probe to dissect transporter-dependent vs. passive uptake mechanisms in Caco-2 or MDCK cell monolayers. This application is directly informed by the demonstrated lipophilicity-driven bioavailability improvement of gabapentin enacarbil (25.4% → 84.2%) [4] and addresses a known limitation of pregabalin's absorption window [3].

Chiral Building Block for Enantioselective Synthesis of Pregabalin Conjugates

The (3S)-configured aminomethyl-hexanoate backbone, confirmed by PubChem stereochemical data [1], makes this compound a valuable chiral intermediate for synthesizing pregabalin-based conjugates, heterocyclic derivatives, or peptide couplings via the free amine handle. The TFA salt form simplifies direct use in amide coupling reactions (e.g., HATU/DIPEA conditions) without requiring a separate salt metathesis step. Multi-vendor sourcing from Enamine (EN300-295410), Biosynth, and AKSci ensures supply continuity for multi-step synthetic campaigns.

Quote Request

Request a Quote for oxolan-3-yl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.